

Spectroscopic Fingerprinting: A Comparative Guide to Confirming Diethyl Allyl Phosphate Structure

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Compound of Interest

Compound Name: *Diethyl allyl phosphate*

Cat. No.: *B041220*

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For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of **diethyl allyl phosphate**, presenting experimental data alongside alternative organophosphorus compounds to aid in structural elucidation.

This guide details the application of Nuclear Magnetic Resonance (^1H , ^{13}C , and ^{31}P NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure of **diethyl allyl phosphate**. By comparing its spectral data with those of structurally related compounds—diethyl allylphosphonate, diethyl vinylphosphonate, and diallyl vinylphosphonate—researchers can gain a deeper understanding of the characteristic spectroscopic features of this class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, ^{31}P NMR, FT-IR, and Mass Spectrometry for **diethyl allyl phosphate** and its structural analogs.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Diethyl Allyl Phosphate	5.98 - 5.85	m	-CH=	
5.32	d	17.2	=CH ₂ (trans)	
5.24	d	10.5	=CH ₂ (cis)	
4.54	d	6.8	O-CH ₂ -CH=	
4.14	q	7.1	O-CH ₂ -CH ₃	
1.34	t	7.1	-CH ₃	
Diethyl Allylphosphonate	5.87 - 5.73	m	-CH=	
5.24 - 5.14	m	=CH ₂		
4.12 - 4.02	m	O-CH ₂ -CH ₃		
2.60	dd	J(H,H)=7.4, J(H,P)=21.9	P-CH ₂ -CH=	
1.29	t	7.1	-CH ₃	
Diethyl Vinylphosphonate	6.35 - 5.95	m	P-CH=	
4.15 - 4.00	m	O-CH ₂ -CH ₃		
1.33	t	7.1	-CH ₃	
Diallyl Vinylphosphonate	6.30 - 5.90	m	P-CH=, O-CH ₂ -CH=	
5.40 - 5.20	m	=CH ₂		
4.60 - 4.50	m	O-CH ₂ -CH=		

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
Diethyl Allyl Phosphate	132.8 (d, $J(\text{C},\text{P})=6.7$ Hz)	-CH=
118.9	=CH ₂	
68.9 (d, $J(\text{C},\text{P})=5.8$ Hz)	O-CH ₂ -CH=	
64.1 (d, $J(\text{C},\text{P})=5.8$ Hz)	O-CH ₂ -CH ₃	
16.2 (d, $J(\text{C},\text{P})=6.7$ Hz)	-CH ₃	
Diethyl Allylphosphonate	127.6 (d, $J(\text{C},\text{P})=11.2$ Hz)	-CH=
120.0 (d, $J(\text{C},\text{P})=14.4$ Hz)	=CH ₂	
62.0 (d, $J(\text{C},\text{P})=6.5$ Hz)	O-CH ₂ -CH ₃	
32.3 (d, $J(\text{C},\text{P})=138.3$ Hz)	P-CH ₂ -CH=	
16.4 (d, $J(\text{C},\text{P})=6.0$ Hz)	-CH ₃	
Diethyl Vinylphosphonate	131.5 (d, $J(\text{C},\text{P})=12.5$ Hz)	=CH ₂
128.5 (d, $J(\text{C},\text{P})=187.0$ Hz)	P-CH=	
61.9 (d, $J(\text{C},\text{P})=6.0$ Hz)	O-CH ₂ -CH ₃	
16.3 (d, $J(\text{C},\text{P})=6.5$ Hz)	-CH ₃	
Diallyl Vinylphosphonate	132.5 (d, $J(\text{C},\text{P})=10.0$ Hz)	O-CH ₂ -CH=
131.0 (d, $J(\text{C},\text{P})=12.0$ Hz)	=CH ₂ (vinyl)	
129.0 (d, $J(\text{C},\text{P})=188.0$ Hz)	P-CH=	
118.5	=CH ₂ (allyl)	
66.0 (d, $J(\text{C},\text{P})=6.0$ Hz)	O-CH ₂ -CH=	

Table 3: ^{31}P NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
Diethyl Allyl Phosphate ^[1]	-1.1
Diethyl Allylphosphonate ^[2]	27.1
Diethyl Vinylphosphonate	18.2
Diallyl Vinylphosphonate	17.9

Table 4: FT-IR Spectroscopic Data (neat)

Compound	Key Absorption Bands (cm^{-1})	Assignment
Diethyl Allyl Phosphate	3080, 2985, 1645, 1270, 1030	C-H (sp^2), C-H (sp^3), C=C, P=O, P-O-C
Diethyl Allylphosphonate	3080, 2980, 1640, 1240, 1025	C-H (sp^2), C-H (sp^3), C=C, P=O, P-O-C
Diethyl Vinylphosphonate ^[3]	3040, 2985, 1620, 1250, 1020	C-H (sp^2), C-H (sp^3), C=C, P=O, P-O-C
Diallyl Vinylphosphonate	3085, 2980, 1645, 1620, 1255, 1025	C-H (sp^2), C-H (sp^3), C=C (allyl), C=C (vinyl), P=O, P-O-C

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Diethyl Allyl Phosphate	194	165, 137, 109, 81, 41
Diethyl Allylphosphonate	178	150, 137, 122, 109, 91, 81, 41
Diethyl Vinylphosphonate ^[1]	164	136, 108, 91, 81, 65
Diallyl Vinylphosphonate	188	147, 121, 107, 81, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **^{13}C NMR Spectroscopy:** Acquire spectra on the same instrument at a frequency of 100 MHz or higher. Use proton decoupling. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
- **^{31}P NMR Spectroscopy:** Acquire spectra on the same instrument at a frequency of 162 MHz or higher. Use proton decoupling. 85% H_3PO_4 is used as an external standard ($\delta = 0$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For liquid samples, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} . Perform a background scan of the clean salt plates prior to sample analysis.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

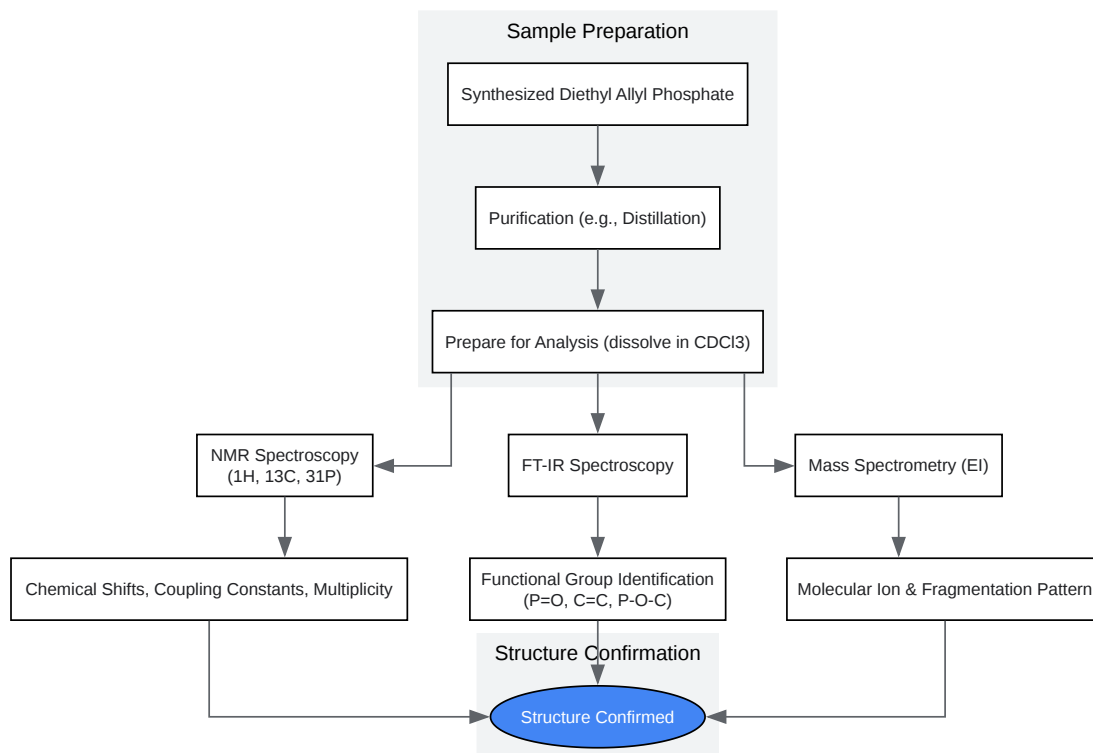
- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range of 35-500 amu.

- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **diethyl allyl phosphate**.

Workflow for Spectroscopic Confirmation of Diethyl Allyl Phosphate



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Caption: Spectroscopic analysis workflow for **diethyl allyl phosphate**.

By following the detailed protocols and comparing the acquired spectroscopic data with the reference values provided in this guide, researchers can confidently confirm the structure of

synthesized **diethyl allyl phosphate** and distinguish it from its structural isomers and related organophosphorus compounds.

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